molecular formula C15H16O3 B1449331 Benzyl 6-oxospiro[3.3]heptane-2-carboxylate CAS No. 1447942-35-9

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate

Cat. No.: B1449331
CAS No.: 1447942-35-9
M. Wt: 244.28 g/mol
InChI Key: JVTBEJJGKUTHQW-UHFFFAOYSA-N
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Description

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1447942-35-9) is a valuable spirocyclic chemical building block in medicinal chemistry and drug discovery. The spiro[3.3]heptane ring system is a prominent three-dimensional scaffold gaining widespread interest as a bioisosteric replacement for flat aromatic rings like benzene, a strategy that can improve solubility, enhance binding specificity, and increase metabolic stability in drug candidates . This compound serves as a versatile precursor for further functionalization. The ketone group at the 6-position is a key handle for synthetic elaboration, allowing researchers to create a diverse array of derivatives . For instance, it can be selectively reduced to the corresponding 6-hydroxy analogue or used in other downstream reactions to build more complex, multifunctional molecules . This enables the efficient exploration of structure-activity relationships (SAR) around the spirocyclic core. The benzyl ester (Cbz) protecting group offers orthogonal protection for the nitrogen, which can be selectively removed under standard conditions (e.g., hydrogenolysis) to reveal the secondary amine for further coupling steps . This makes the compound a crucial intermediate in the synthesis of more complex target molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 2-oxospiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-13-8-15(9-13)6-12(7-15)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTBEJJGKUTHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via [2+2] Cycloaddition

Reaction Description

  • The [2+2] cycloaddition involves the reaction of dichloroketene with suitable olefins.
  • This reaction forms the cyclobutane ring integral to the spiro[3.3]heptane structure.
  • The process generally yields low to moderate product amounts and often requires chromatographic purification.

Key Steps

Step Reagents & Conditions Outcome
Generation of dichloroketene Thermal or photochemical methods from precursors like tetrachloromethane Reactive ketene intermediate
Cycloaddition with olefin Heating with olefin substrates under controlled conditions Formation of 2,6-disubstituted spiro[3.3]heptane core
Workup and purification Chromatography to isolate pure spiro compound Moderate yield products

This method provides a direct route to the spirocyclic core but suffers from relatively low turnovers and the need for extensive purification.

Preparation via Double Substitution Reaction

Reaction Description

  • This approach uses a tetra-electrophilic compound such as pentaerythritol tetrabromide and a bis-nucleophilic compound like diethylmalonate.
  • The reaction proceeds through successive nucleophilic substitutions, leading to cyclization and formation of the spirocyclic ring.
  • This method tends to give higher yields and often avoids chromatographic purification.

Key Steps

Step Reagents & Conditions Outcome
Reaction of di-electrophile and di-nucleophile Typically in polar aprotic solvents under mild heating Formation of Fecht’s acid intermediate
Cyclization Intramolecular substitution to close the spiro ring 2,6-disubstituted spiro[3.3]heptane scaffold
Functional group modifications Introduction of keto or ester groups as needed Target compound formation

This route is advantageous for scale-up and library synthesis due to better yields and simpler purification.

Specific Preparation of Benzyl 6-oxospiro[3.3]heptane-2-carboxylate

General Synthetic Route

  • The synthesis typically starts from 6-hydroxyspiro[3.3]heptan-2-amine or related precursors.
  • Benzyl chloroformate is reacted with the amine in the presence of a base such as triethylamine to form the benzyl carbamate ester.
  • Oxidation steps using reagents like potassium permanganate or chromium trioxide introduce the keto group at the 6-position.
  • Reduction steps, if necessary, use lithium aluminum hydride or sodium borohydride to adjust oxidation states during intermediate stages.

Reaction Scheme Summary

Step Reagents & Conditions Purpose
Amination and protection 6-hydroxyspiro[3.3]heptan-2-amine + benzyl chloroformate + triethylamine Formation of benzyl carbamate protecting group
Oxidation Potassium permanganate or chromium trioxide Introduction of 6-oxo functionality
Purification Standard extraction and chromatography Isolation of pure this compound

This method yields the target compound with good purity and is adaptable to industrial scale with appropriate optimization.

Research Findings and Optimization Notes

  • The double substitution method has shown higher yields and scalability compared to the [2+2] cycloaddition approach.
  • Chromatographic purification is often necessary for cycloaddition products due to side reactions and low selectivity.
  • The choice of base and solvent is critical for the carbamate formation step; triethylamine in dichloromethane or THF is commonly used.
  • Oxidation conditions must be carefully controlled to avoid over-oxidation or degradation of the spirocyclic core.
  • Recent studies have explored reductive amination and cyclization strategies to introduce nitrogen functionalities into related spiro compounds, which may be adapted for functionalized benzyl 6-oxospiro[3.3]heptane derivatives.

Summary Table of Preparation Methods

Method Key Reagents Yield Range Purification Advantages Limitations
[2+2] Cycloaddition Dichloroketene + olefins Low to moderate Chromatography needed Direct ring formation Low turnover, complex purification
Double substitution reaction Pentaerythritol tetrabromide + diethylmalonate Moderate to high Often no chromatography Higher yield, scalable Multi-step synthesis
Carbamate formation + oxidation Benzyl chloroformate + triethylamine + oxidants Good Standard workup Good purity, industrially viable Requires controlled oxidation

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 6-oxospiro[3.3]heptane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Methyl 6-Oxospiro[3.3]heptane-2-carboxylate

CAS : 1138480-98-4 | Molecular Formula : C₉H₁₂O₃ | Molecular Weight : 168.19 g/mol

  • Physical Properties : A colorless to yellow liquid with a density of 1.18 g/cm³ and a boiling point of 259.9°C .
  • Synthesis : Scalable production (up to 50 kg/month) via optimized routes, achieving ≥97% purity .
  • Applications : Widely used in drug discovery for building heterocyclic scaffolds .
  • Safety : Similar hazards to the benzyl derivative (H302: harmful if swallowed; H315/H319: skin/eye irritation) .
  • Key Differences : The methyl ester’s liquid state and lower molecular weight enhance solubility in organic solvents compared to the benzyl analogue .

Table 1 : Methyl vs. Benzyl Esters

Property Benzyl Ester Methyl Ester
Physical State Solid Liquid
Solubility Low Moderate in organic solvents
Storage 2–8°C, dry 2–8°C, sealed
Pharma Applications Intermediate for antibiotics Drug R&D intermediate

tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

CAS: Not explicitly listed | Molecular Formula: C₁₀H₁₅NO₃ | Molecular Weight: 209.23 g/mol

  • Synthesis : Two scalable routes yield this bifunctional compound, which is pivotal for accessing piperidine-complementary chemical space .
  • Applications : Used to derivatize azetidine and cyclobutane rings, enabling diverse pharmacophore designs .
  • Key Differences : The tert-butyl group enhances steric bulk, improving metabolic stability compared to benzyl/methyl esters .

Table 2 : tert-Butyl vs. Benzyl Derivatives

Property Benzyl Ester tert-Butyl Derivative
Functional Groups Benzyl ester, ketone tert-Boc-protected amine, ketone
Synthetic Utility Intermediate for coupling reactions Platform for selective derivatization
Bioavailability Moderate (low solubility) High (lipophilic tert-butyl group)

Penicillin-Type Analogues with Spiroazetidinone Rings

  • Structure: Feature a β-lactam (azetidinone) fused to a bicyclic system .
  • Synthesis : Multi-step routes involving Pd/C-catalyzed hydrogenation, yielding stereoisomeric mixtures (e.g., 54–76% yields) .
  • Applications : Target penicillin-binding proteins for antibiotic activity .
  • Key Differences : The β-lactam ring introduces reactivity distinct from the spirocyclic ketone in benzyl 6-oxospiro[3.3]heptane-2-carboxylate .

Hydroxy and Amino Derivatives

  • tert-Butyl 6-Amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1211533-81-1): Amino group enables peptide coupling or Schiff base formation .
  • Key Differences : These derivatives expand reactivity profiles for targeted drug design compared to the parent benzyl compound .

Biological Activity

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which contributes to its potential biological activity. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes a benzyl group and a carboxylate functional group. The molecular formula is C13H14O3C_{13}H_{14}O_3 with a molecular weight of approximately 234.25 g/mol. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, potentially acting as an inhibitor or modulator of various enzymes and receptors. The exact molecular targets and pathways involved in its action remain to be fully elucidated, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial processes.

In Vitro Studies

  • Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
  • Anti-inflammatory Effects : In vitro assays have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation .

Case Studies

A recent investigation into the biological effects of spirocyclic compounds was conducted using various cell lines to assess their cytotoxicity and therapeutic potential:

  • Study Design : The study evaluated the cytotoxic effects of this compound on human cancer cell lines.
  • Results : It was found that at certain concentrations, the compound significantly inhibited cell proliferation, indicating its potential as an anticancer agent.
  • : The findings support further exploration into the therapeutic applications of this compound in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReferences
This compoundSpirocyclicAntimicrobial, Anti-inflammatory
Methyl 6-oxospiro[3.3]heptane-2-carboxylateSpirocyclicAntimicrobial
6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acidSpirocyclicNeuropharmacological effects

Applications in Drug Development

The unique structure of this compound makes it a valuable candidate for drug development, particularly in creating novel therapeutic agents targeting inflammation and microbial infections. Its ability to modulate biochemical pathways suggests potential for use in designing drugs with fewer side effects compared to traditional therapies.

Q & A

Q. What synthetic routes are commonly used to prepare Benzyl 6-oxospiro[3.3]heptane-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 6-oxospiro[3.3]heptane-2-carboxylic acid (CAS 889944-57-4) with benzyl alcohol under acidic or coupling conditions. For example, tert-butyl analogs are synthesized via Boc-protection strategies using reagents like di-tert-butyl dicarbonate [(Boc)₂O] in anhydrous solvents (e.g., DCM or THF) . Optimization includes controlling reaction temperature (0–25°C), using catalysts like DMAP, and monitoring progress via TLC or HPLC. Yield improvements are achieved by iterative purification (e.g., column chromatography with hexane/ethyl acetate gradients) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on multi-technique validation:
  • X-ray crystallography : Single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths/angles .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ ~1.5–5.0 ppm for spirocyclic protons, carbonyl carbons at ~170 ppm) and HRMS for molecular ion validation .
  • Purity assays : HPLC with C18 columns (ACN/water gradients) and ≥97% purity thresholds .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Flash chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate 8:1 to 3:1) removes unreacted starting materials .
  • Recrystallization : Solvent pairs like ethanol/water or DCM/hexane enhance crystal purity .
  • HPLC : Preparative reverse-phase HPLC for high-purity isolates, particularly for enantiomeric separation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?

  • Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
  • 2D NMR : COSY and HSQC to assign proton-carbon correlations and confirm spin systems .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring-flipping in spirocycles) .
  • Spiking experiments : Co-inject with authentic samples to confirm peak identity .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer :
  • Asymmetric synthesis : Chiral auxiliaries (e.g., tert-butylsulfinyl groups) or catalysts (e.g., LiAlH₄ with chiral ligands) induce stereoselectivity .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with heptane/IPA mobile phases for resolution .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra to computational models .

Q. How does the spirocyclic framework influence reactivity in downstream functionalization?

  • Methodological Answer : The spiro[3.3]heptane core imposes steric constraints and ring strain, affecting regioselectivity. For example:
  • Nucleophilic attacks : Preferentially occur at the less hindered carbonyl group .
  • Oxidation/Reduction : LiAlH₄ selectively reduces ketones to alcohols without disrupting the spirocyclic backbone .
  • Ring-opening reactions : Acid catalysis may cleave the spiro junction, forming bicyclic intermediates .

Q. What computational methods predict stability and reactivity of derivatives?

  • Methodological Answer :
  • DFT calculations : Optimize geometries (e.g., Gaussian 16) to assess steric strain and transition states .
  • Molecular dynamics (MD) : Simulate solvation effects on stability (e.g., in DMSO or water) .
  • Docking studies : Predict binding affinities for pharmacological targets using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
Reactant of Route 2
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Benzyl 6-oxospiro[3.3]heptane-2-carboxylate

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